molecular formula C11H18N2O B13162177 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one

10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one

Katalognummer: B13162177
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: OOUMONMIPLTJNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a cyclopropyl group and a diazabicyclo structure, making it an interesting subject for various chemical and pharmaceutical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Wissenschaftliche Forschungsanwendungen

10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action for 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is unique due to its cyclopropyl group, which can impart different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one

InChI

InChI=1S/C11H18N2O/c14-11-6-9-2-1-3-10(7-12-11)13(9)8-4-5-8/h8-10H,1-7H2,(H,12,14)

InChI-Schlüssel

OOUMONMIPLTJNW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(=O)NCC(C1)N2C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.